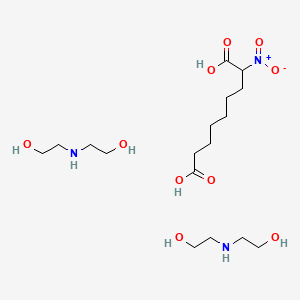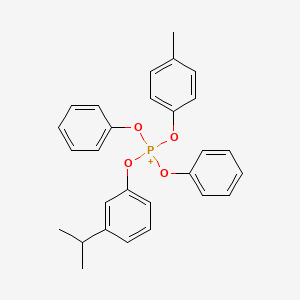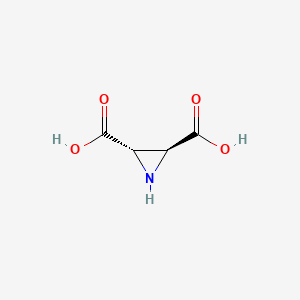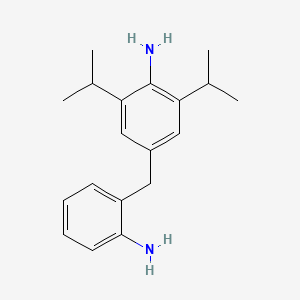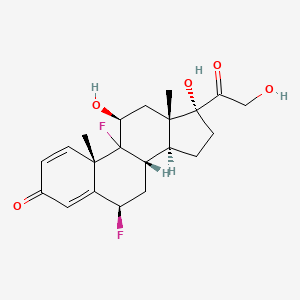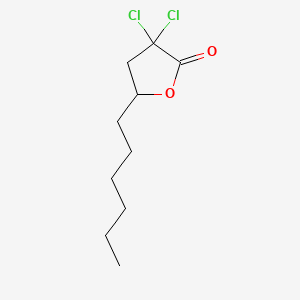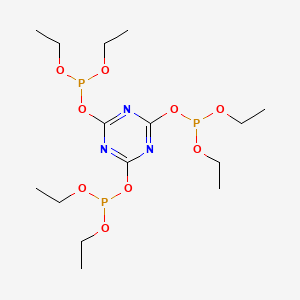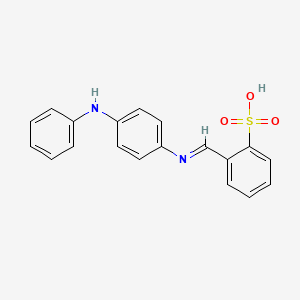
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)- est un composé organosulfuré doté d'une structure complexe. C'est un dérivé de l'acide benzènesulfonique, connu pour ses propriétés acides fortes et son rôle d'intermédiaire clé dans diverses réactions chimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)- implique généralement la sulfonation de dérivés du benzène. Une méthode courante consiste à faire réagir l'acide benzènesulfonique avec le 4-(phénylamino)benzaldéhyde en milieu acide. La réaction est généralement effectuée en présence d'un acide fort tel que l'acide sulfurique, qui agit comme catalyseur .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et à une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)- subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés d'acide sulfonique.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en un groupe amine.
Substitution : Le groupe acide sulfonique peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nécessitent généralement une base ou un acide fort comme catalyseur.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés d'acide sulfonique, des amines et des composés aromatiques substitués .
Applications de la recherche scientifique
L'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)- a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants et de pigments.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des enzymes et des récepteurs spécifiques.
Industrie : Il est utilisé dans la production de détergents, de tensioactifs et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes sont encore à l'étude, mais il est estimé qu'il implique l'inhibition d'enzymes clés impliquées dans la signalisation cellulaire et le métabolisme .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzènesulfonique : Le composé parent, connu pour ses propriétés acides fortes.
Acide 4-(phénylamino)benzènesulfonique : Un composé apparenté présentant des caractéristiques structurelles similaires.
Acide sulfanilique : Un autre dérivé d'acide sulfonique avec différents groupes fonctionnels.
Unicité
Ce qui distingue l'acide benzènesulfonique, 2-(((4-(phénylamino)phényl)imino)méthyl)-, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
72968-79-7 |
|---|---|
Formule moléculaire |
C19H16N2O3S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |
Clé InChI |
BKTWCHYMSWDLAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


